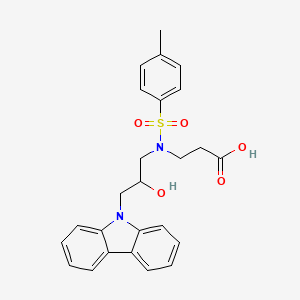

3-(N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methylphenylsulfonamido)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(9H-Carbazol-9-yl)propanoic acid” is a solid substance with a molecular weight of 239.27 . It is stored in a dry room at normal temperature .

Synthesis Analysis

While specific synthesis information for the requested compound was not found, a related compound, poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] (PCaPMA), has been synthesized and used as a polymer gel electrolyte in the fabrication of dye-sensitized solar cells (DSSC) .

Molecular Structure Analysis

The molecular formula of “3-(9H-Carbazol-9-yl)propanoic acid” is C15H13NO2 . Its average mass is 239.269 Da and its monoisotopic mass is 239.094635 Da .

Physical And Chemical Properties Analysis

“3-(9H-Carbazol-9-yl)propanoic acid” is a solid substance . It has a molecular weight of 239.27 . It is stored in a dry room at normal temperature .

Aplicaciones Científicas De Investigación

Biocatalysis in Drug Metabolism

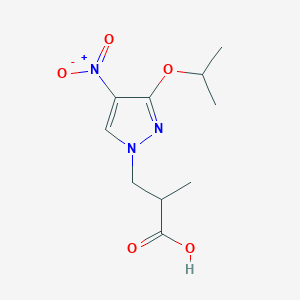

Biocatalysis, utilizing microbial systems such as Actinoplanes missouriensis, has been applied in drug metabolism studies to generate mammalian metabolites of compounds related to 3-(N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methylphenylsulfonamido)propanoic acid. This approach aids in the structural characterization of drug metabolites, especially when nuclear magnetic resonance (NMR) spectroscopy is required to determine specific metabolic changes with precision. The use of biocatalysis provides a method to produce sufficient quantities of metabolites for detailed analysis, supporting the understanding of drug metabolism in preclinical species and offering analytical standards for monitoring drug metabolites during clinical investigations (Zmijewski et al., 2006).

Alzheimer's Disease Research

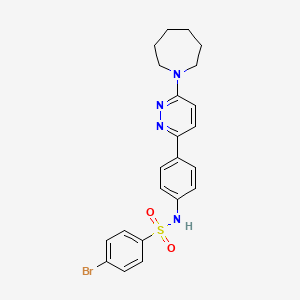

Research has been conducted on various substituted N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides for their potential as β-Secretase (BACE1) inhibitors, which is a significant target in the prevention and treatment of Alzheimer's Disease (AD). The modification of the arylsulfonamide moiety with benzyl substituents has led to derivatives with notable BACE1 inhibitory activity, suggesting the crucial role of the sulfonamido-portion in this process. Such studies are vital in developing more effective treatments for AD, highlighting the application of carbazole derivatives in medicinal chemistry (Bertini et al., 2017).

Antimicrobial Applications

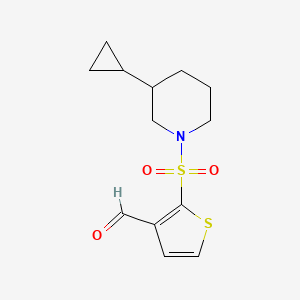

Compounds incorporating sulfamoyl moiety, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, have been synthesized and tested for their antimicrobial properties. These studies aim to develop new heterocyclic compounds that can serve as effective antimicrobial agents. The research includes the synthesis of various derivatives and their evaluation against a range of microbial strains, contributing to the discovery of new treatments for bacterial infections (Darwish et al., 2014).

Safety and Hazards

Direcciones Futuras

While specific future directions for the requested compound were not found, a related compound, poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] (PCaPMA), has shown promising potential for application in bistable memory devices . The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .

Propiedades

IUPAC Name |

3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5S/c1-18-10-12-20(13-11-18)33(31,32)26(15-14-25(29)30)16-19(28)17-27-23-8-4-2-6-21(23)22-7-3-5-9-24(22)27/h2-13,19,28H,14-17H2,1H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDLKKKIAVPBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2925894.png)

![6-ethyl-N-(3-morpholin-4-ylpropyl)-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2925906.png)

![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)

![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2925916.png)